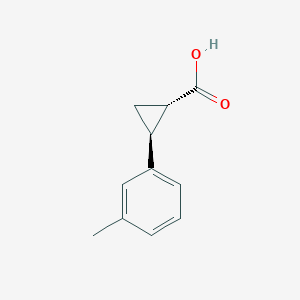

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans

Description

(1S,2S)-2-(3-Methylphenyl)cyclopropane-1-carboxylic acid (trans configuration) is a cyclopropane-derived carboxylic acid featuring a 3-methylphenyl substituent on the cyclopropane ring. These compounds are critical in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors . The trans configuration of the cyclopropane ring is often associated with distinct stereoelectronic properties that influence pharmacological activity .

Properties

CAS No. |

243665-19-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |

InChI Key |

UCXIWZIPSQJEPF-VHSXEESVSA-N |

SMILES |

CC1=CC(=CC=C1)C2CC2C(=O)O |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC2C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

Cyclopropanation: The initial step often involves the cyclopropanation of a suitable alkene precursor. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

Chiral Resolution: The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Functional Group Transformation: The final step involves the introduction of the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Esters, amides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. For instance:

- O-acetylserine sulfhydrylase (OASS) : This enzyme is crucial for cysteine biosynthesis. Studies have shown that derivatives of cyclopropane carboxylic acids can act as non-natural inhibitors, suggesting potential therapeutic applications in metabolic disorders related to cysteine deficiency .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound:

- Case Study : A series of cyclopropane derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Some compounds exhibited IC50 values as low as 1.9 μg/mL, indicating significant antiproliferative activity .

Synthesis and Derivatives

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through various methods:

- Chiral Copper Carbenoid Reaction : This method allows for the asymmetric synthesis of cyclopropanecarboxylic acids, including the target compound .

- Novel Synthetic Routes : Recent developments have introduced more efficient synthetic pathways that enhance yield and purity .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring may also interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid (inferred properties) with structurally related cyclopropanecarboxylic acids:

Functional Group Impact on Bioactivity

- Aryl Substituents : Phenyl, fluorophenyl, and hydroxyphenyl groups (e.g., ) improve interactions with aromatic residues in proteins, enhancing binding to receptors like mGluRs or fatty acid-binding proteins (FABPs).

- Heterocycles : Pyridinyl substituents () introduce hydrogen-bonding capabilities, mimicking natural ligands in neurotransmitter systems.

- Fluorinated Groups : Difluoromethyl and trifluoromethyl moieties () increase lipophilicity and metabolic stability, critical for CNS-targeting drugs.

- Amino Acid Analogs: Compounds like (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylic acid () serve as enzyme inhibitors or prodrugs due to their structural mimicry of natural amino acids.

Neurological Targets

Biological Activity

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans, is a compound of interest due to its unique structural properties and biological activities. This article explores its chemical characteristics, synthesis methods, and biological implications, particularly focusing on its activity as an inhibitor in various biochemical pathways.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- CAS Number : 243665-19-2

This compound features a cyclopropane ring substituted with a carboxylic acid and a 3-methylphenyl group, contributing to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid has been achieved through various methods, including:

- Chiral Copper Carbenoid Reactions : Utilizing chiral catalysts to promote the formation of cyclopropanes from alkenes.

- Wadsworth–Emmons Reaction : A stereospecific method that allows for the introduction of the cyclopropane moiety with high enantiomeric purity.

Biological Activity

The biological activity of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid has been investigated in several contexts:

Inhibition of Ethylene Biosynthesis

Cyclopropane carboxylic acids have been shown to inhibit ethylene production in plants by acting as structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor in ethylene biosynthesis. This inhibition can delay fruit ripening and senescence:

| Compound | Binding Affinity (ΔG) | Kb (M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10^4 |

These findings suggest that the compound may serve as a potential agent for controlling ripening processes in agricultural applications .

Antimicrobial Activity

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial properties against various pathogens. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival:

- Target Enzyme : O-Acetylserine sulfhydrylase

- Activity : Inhibitors derived from cyclopropanecarboxylic acids have shown significant activity against resistant bacterial strains .

Case Studies

Several studies have documented the effects of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid on biological systems:

- Plant Studies : In Arabidopsis thaliana, derivatives demonstrated effective inhibition of ACC oxidase enzymes, leading to reduced ethylene production and extended shelf life for harvested fruits .

- Microbial Inhibition : A series of experiments highlighted the compound's ability to inhibit growth in Gram-positive and Gram-negative bacteria by disrupting metabolic pathways essential for cell wall synthesis .

Q & A

Q. What established synthetic routes are available for enantioselective synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans?

The synthesis typically involves cyclopropanation via carbene or carbenoid intermediates. For example, a diazo compound (e.g., ethyl diazoacetate) reacts with a styrene derivative (e.g., 3-methylstyrene) under catalytic conditions (e.g., Rh(II) or Cu(I) catalysts) to form the cyclopropane ring. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Post-synthetic hydrolysis of ester intermediates yields the carboxylic acid. Optimization of reaction temperature (-10°C to 40°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impacts enantiomeric excess (60–95%) .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters.

- NMR spectroscopy : Vicinal coupling constants (J1,2 ~5–8 Hz) and NOE correlations distinguish trans vs. cis isomers.

- Circular Dichroism (CD) : Detects Cotton effects linked to chiral centers.

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

Q. How is purity assessed for this compound in biological studies?

Purity (>95%) is validated via:

- Reverse-phase HPLC with UV detection (λ = 210–254 nm).

- Mass spectrometry (ESI-MS) : Confirms molecular ion ([M-H]<sup>-</sup> at m/z ~189).

- Elemental analysis (C, H, O within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes)?

The (1S,2S) configuration determines spatial compatibility with active sites. For example, in kynurenine pathway inhibition, the trans orientation of the 3-methylphenyl and carboxylic acid groups enhances binding to kynurenine 3-monooxygenase (KMO) via hydrogen bonding and π-alkyl interactions. Enantiomers (1R,2R) show reduced activity (<20% inhibition at 10 µM) due to steric clashes .

Q. What computational strategies predict pharmacokinetic properties of this compound?

- Molecular docking (AutoDock Vina) : Models binding affinity to targets like COX-2 or serotonin receptors.

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction (SwissADME) : Estimates logP (~2.1), bioavailability (85%), and CYP450 metabolism .

Q. How can synthetic modifications improve metabolic stability without compromising activity?

- Ester prodrugs : Replace the carboxylic acid with methyl or pivaloyloxymethyl esters to reduce renal clearance.

- Fluorination : Introduce CF3 at the phenyl para position to block CYP-mediated oxidation.

- Cyclopropane ring substitution : Adding electron-withdrawing groups (e.g., Cl) enhances plasma half-life (t1/2 from 2h to 6h in murine models) .

Q. How to resolve contradictions in reported enantiomeric excess (ee) values across synthetic methods?

Discrepancies arise from catalyst loading (1–5 mol%) or solvent effects. Systematic optimization includes:

- Screening chiral ligands (e.g., Box, Pybox) with varying steric bulk.

- Using chiral chromatography to isolate minor enantiomers for ee recalibration.

- Applying <sup>13</sup>C NMR kinetics to track stereochemical drift during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.